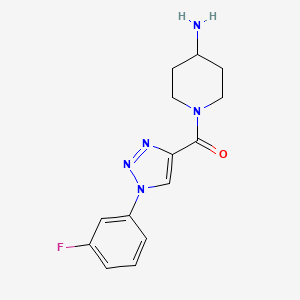

(4-Aminopiperidin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone

Description

(4-Aminopiperidin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone (CAS: 1351843-00-9) is a hybrid molecule featuring a 4-aminopiperidine moiety connected via a methanone bridge to a 1-(3-fluorophenyl)-1H-1,2,3-triazole ring. Its molecular formula is C₁₄H₁₆FN₅O, with a molecular weight of 289.31 g/mol, and it is reported to have a purity of 97% . The compound has been cataloged as a discontinued product by CymitQuimica, though its structural and synthetic characteristics remain relevant for comparative studies .

Properties

IUPAC Name |

(4-aminopiperidin-1-yl)-[1-(3-fluorophenyl)triazol-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN5O/c15-10-2-1-3-12(8-10)20-9-13(17-18-20)14(21)19-6-4-11(16)5-7-19/h1-3,8-9,11H,4-7,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTKHXDCIQIQIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=CN(N=N2)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (4-Aminopiperidin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone typically involves a multi-step process. . The resulting triazole is then subjected to further functionalization to introduce the fluorophenyl and piperidin-4-amine groups. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts and solvents .

Chemical Reactions Analysis

(4-Aminopiperidin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Coupling Reactions: It can also undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Scientific Research Applications

(4-Aminopiperidin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to bind to specific biological targets.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Materials Science: It is investigated for its potential use in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of (4-Aminopiperidin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone involves its interaction with specific molecular targets. The triazole ring can mimic the structure of natural substrates, allowing it to bind to enzymes or receptors and modulate their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the piperidin-4-amine moiety can interact with various functional groups in the target molecule .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Analogues

The compound is compared below with structurally related molecules, focusing on substituent variations, synthetic yields, and applications.

Key Observations:

- Halogen Substitution : The 3-fluorophenyl group in the target compound may offer distinct electronic and steric properties compared to the 3-chlorophenyl analogue. Fluorine’s electronegativity could enhance binding affinity in biological targets, while chlorine’s larger size might influence steric interactions .

- Hybrid Structures : The pyrazolone-triazole hybrid (C₁₉H₁₄FN₅O) demonstrates the versatility of triazole scaffolds in forming fused heterocyclic systems, though its pharmacological profile likely diverges from the target compound due to the pyrazolone core .

- Functional Group Variations: The oxime derivative (C₁₁H₁₁N₅O₂) highlights the impact of functional groups on reactivity and biological activity, as oximes are known for their metal-chelating properties .

Analogues:

- Chlorophenyl Analogue: Likely follows a similar route, substituting 3-chlorophenyl for 3-fluorophenyl.

- Compound 81 : Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), yielding 88% .

- Chalcone Derivative (C₁₉H₁₄FN₅O): Condensation of triazole-carbaldehyde with 2-naphthaldehyde in ethanolic NaOH achieves 92% yield .

Yield Comparison:

| Compound | Yield | Key Step |

|---|---|---|

| Target Compound Precursor | 96% | Condensation in ethanol |

| Oxime Derivative | 86% | Reflux with hydroxylamine hydrochloride |

| Chalcone Derivative | 92% | Claisen-Schmidt condensation |

Structural and Crystallographic Insights

Pharmacological and Industrial Relevance

- Biological Potential: Analogues like the bivalent CK2 inhibitor () and benzoylpiperidine derivatives () suggest that triazole-piperidine hybrids are explored for kinase inhibition and other therapeutic targets. The target compound’s aminopiperidine group may enhance solubility and blood-brain barrier penetration, though its discontinued status implies unresolved challenges in development .

- Industrial Status : The discontinuation of the target compound by CymitQuimica contrasts with active research on analogues, possibly due to synthetic complexity, stability issues, or insufficient biological activity .

Biological Activity

The compound (4-Aminopiperidin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone (CAS No. 1351843-00-9) is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and various biological activities, particularly its antimicrobial and anticancer properties.

- Molecular Formula: C14H16FN5O

- Molecular Weight: 289.31 g/mol

- IUPAC Name: this compound

Synthesis

The synthesis of this compound typically involves the reaction of appropriate piperidine and triazole derivatives under controlled conditions. The synthesis pathway often utilizes organic solvents and requires careful monitoring to optimize yield and purity.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The triazole moiety is known to interfere with the biosynthesis of nucleic acids and proteins in microorganisms, while the piperidine group may enhance binding to various receptors or enzymes.

Antimicrobial Activity

Research indicates that triazole compounds exhibit significant antimicrobial properties. For instance:

- Antifungal Activity: Triazoles are well-documented for their antifungal effects. A study demonstrated that derivatives with a triazole core showed potent activity against Candida albicans, with minimum inhibitory concentrations (MICs) as low as 0.0156 μg/mL, outperforming traditional antifungal agents like fluconazole .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Triazole Derivative | 0.0156 | Antifungal against C. albicans |

| Fluconazole | 0.25 | Reference |

Anticancer Activity

Triazoles have also been explored for their anticancer potential:

- Mechanistic Insights: The compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

A study on related triazole compounds revealed that they can inhibit cancer cell proliferation through various mechanisms, including the inhibition of topoisomerases and induction of oxidative stress .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity:

- The presence of the fluorophenyl group enhances lipophilicity, potentially improving membrane permeability.

- The piperidine moiety contributes to binding affinity towards biological targets.

Case Studies

Several studies have been conducted to evaluate the biological activities of similar compounds:

- Study on Antifungal Efficacy : A series of triazole derivatives were synthesized and tested against fungal strains, demonstrating significant antifungal activity with MIC values lower than those of established antifungal drugs .

- Anticancer Screening : Research on triazole-containing compounds indicated that they exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.